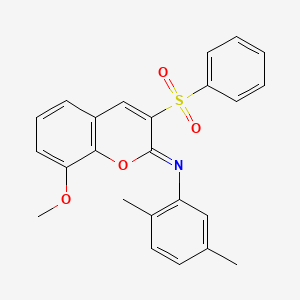

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine

Description

The compound (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine is a chromen-2-imine derivative characterized by:

- Chromen core: A fused benzene and pyran ring system.

- N-(2,5-Dimethylphenyl) imine substituent, enhancing lipophilicity and steric bulk. 8-Methoxy group, influencing electronic properties of the chromen ring.

- Stereochemistry: The Z-configuration at the imine double bond dictates spatial orientation, impacting molecular interactions.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-16-12-13-17(2)20(14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFMHJBSIRRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-imine Core: The chromen-2-imine core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and amines under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and a suitable catalyst like aluminum chloride.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfinyl or thiol derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine serves as a building block for developing new chromene derivatives with potential biological activities. Its unique structure allows for modifications that can lead to compounds with enhanced properties.

Biology

Research has focused on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Studies indicate that it may act as an enzyme inhibitor, potentially binding to active sites and blocking substrate access, thus inhibiting enzymatic activity.

Medicine

The compound has been investigated for its therapeutic potential in treating various diseases. Notably, its role as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A study assessed the neuroprotective effects of this compound on PC12 cells exposed to amyloid-beta (Aβ) peptide. The results indicated:

- Increased Cell Viability : At concentrations ranging from 1.25 to 5 µg/mL, significant protection against neurotoxicity was observed.

- Mechanistic Insights : Western blot analysis showed that the compound promoted phosphorylation of Akt and GSK-3β while reducing NF-κB expression, indicating a protective mechanism against apoptosis.

Industrial Applications

In addition to its biological applications, this compound may find uses in industrial settings for developing new materials or dyes due to its unique chemical structure. The versatility of chromene derivatives makes them valuable in creating functional materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: (2Z)-N-(3,4-Difluorophenyl)-8-Methoxy-3-(4-Methylbenzenesulfonyl)-2H-Chromen-2-Imine

Key Differences :

Functional Group Comparison: Chromen-Imine vs. Naphthalene Carboxamides

Structural Contrasts :

Activity Insights :

- Both classes exhibit substituent-dependent activity. For example, N-(2,5-dimethylphenyl) in the target compound and N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () show high PET-inhibiting activity (IC50 ~10 µM) .

- Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition in carboxamides, while electron-donating groups (e.g., methyl) may balance lipophilicity and activity in chromen-imines.

Substituent Effects on Chromen Derivatives

Methoxy Group Positioning

- 8-Methoxy in the target compound vs. 5-alkoxy in ’s chromen-amines :

- Methoxy at position 8 likely stabilizes the chromen ring via resonance, whereas 5-alkoxy groups may influence steric interactions with biological targets.

Sulfonyl vs. Other Electron-Withdrawing Groups

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine is a member of the chromen derivatives, which are known for their diverse biological activities. This particular compound, often referred to as SBMCI, has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of SBMCI through a review of existing literature, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chromen backbone characterized by a benzopyran ring system, with functional groups that enhance its reactivity and biological interactions. The presence of the benzenesulfonyl group and the methoxy substituent at the 8-position are particularly significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs to SBMCI exhibit notable anticancer properties. For instance, studies have shown that various chromene derivatives can induce apoptosis in cancer cell lines through mechanisms such as increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| SBMCI | A549 (Lung) | TBD | Induction of apoptosis |

| 8-acetyloxy-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate | MGC-803 (Gastric) | TBD | Cell cycle arrest in S phase |

| Coumarin derivatives | Various | 0.04 - 15.66 | Inhibition of DNA synthesis |

Antimicrobial Activity

The antimicrobial properties of chromene derivatives are well-documented. Studies have demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of crucial metabolic pathways.

Table 2: Antimicrobial Activity

| Compound Name | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| SBMCI | Staphylococcus aureus | TBD |

| Coumarin complexes | Bacillus subtilis | 14 - 17 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of chromenes have been reported to exhibit various other biological activities:

- Antiviral : Some studies suggest potential antiviral effects against viruses like rotavirus.

- Antidiabetic : Certain compounds have shown promise in managing blood glucose levels.

- Anticholinesterase : This activity indicates potential use in treating neurodegenerative diseases like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of SBMCI. Computational studies suggest that modifications to the benzenesulfonyl group and variations in the methoxy substitution can significantly influence the compound's pharmacological profile.

For example:

- Increasing lipophilicity through additional alkyl groups may enhance cellular uptake.

- Altering the position or type of substituents on the benzene ring can affect binding affinity to biological targets.

Case Studies

- Study on Anticancer Properties : A recent investigation assessed various chromene derivatives for their cytotoxic effects on human cancer cell lines. The study found that compounds similar to SBMCI exhibited IC50 values ranging from 0.04 µM to 15.66 µM across different cell lines, highlighting their potential as chemotherapeutic agents .

- Antimicrobial Efficacy Study : Another research focused on the antibacterial properties of chromene derivatives against common pathogens. Results indicated that certain derivatives had inhibition zones comparable to established antibiotics, suggesting their viability as alternative antimicrobial agents .

Q & A

Q. Key Optimization Parameters :

- Temperature : Lower temperatures (<50°C) minimize side reactions during sulfonylation.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in imine formation .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

Critical Spectroscopic Data :

Methodological Note : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm stereochemistry .

Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts)?

Answer:

Steps for Analysis :

Re-evaluate Computational Parameters : Ensure solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria are accounted for in DFT models.

Experimental Validation :

- Perform variable-temperature NMR to detect dynamic effects influencing chemical shifts .

- Use X-ray crystallography (SHELX refinement) to confirm spatial arrangement and compare with DFT-optimized geometries .

Statistical Tools : Apply linear regression to correlate calculated vs. experimental shifts; R² < 0.95 indicates systematic errors.

Case Study : Discrepancies in imine proton shifts may arise from solvent polarity or hydrogen bonding .

Advanced: What strategies optimize regioselectivity in the synthesis of Z-isomers?

Answer:

Regioselective Approaches :

- Steric Control : Use bulky substituents (e.g., 2,5-dimethylphenyl) to favor Z-configuration via kinetic control .

- Catalytic Systems : Employ chiral auxiliaries (e.g., L-proline derivatives) to induce asymmetry during imine formation.

- In Situ Monitoring : Track reaction progress using HPLC with chiral columns or in-line IR spectroscopy .

Validation : Compare experimental NOESY correlations (Z-isomer: NOE between imine proton and adjacent chromene proton) with theoretical models .

Advanced: How to assess environmental toxicity and degradation pathways for this compound?

Answer:

Methodology :

In Silico Prediction : Use QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential.

Experimental Assays :

- Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) to classify under EU Aquatic Chronic 2 (H411) .

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS.

Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect sulfonate or demethylated byproducts .

Advanced: How to address crystallographic challenges (e.g., twinning, disorder) during structure determination?

Answer:

SHELX-Based Solutions :

Twinning : Use TWIN/BASF commands in SHELXL to refine against twinned data (e.g., two-domain twin law) .

Disordered Groups : Apply PART/SUMP restraints for flexible moieties (e.g., benzenesulfonyl rotation).

Validation : Check R₁/wR₂ convergence (<5% difference) and ADDSYM alerts to avoid overinterpretation .

Case Example : For the methoxy group, refine occupancy factors if rotational disorder is observed.

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

Stability Protocol :

- Storage Conditions : Argon atmosphere, –20°C in amber vials (prevents photodegradation of the chromene core).

- Matrix Compatibility : Avoid polar aprotic solvents (e.g., DMF) due to hydrolytic susceptibility; use benzene/methylene chloride blends (2:1 v/v) .

- Monitoring : Conduct periodic HPLC purity checks (retention time shifts >5% indicate degradation).

Advanced: How to design analogs with enhanced bioactivity while retaining the chromene-sulfonamide scaffold?

Answer:

Rational Design Workflow :

SAR Analysis : Replace substituents (e.g., 8-methoxy → 8-nitro) to modulate electron density and H-bonding capacity .

Docking Studies : Target sulfonamide interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX).

Synthetic Feasibility : Prioritize analogs with <4 synthetic steps (e.g., morpholine or triazole derivatives via nucleophilic substitution) .

Validation : Compare IC₅₀ values in enzyme inhibition assays against parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.